3-苄基-5-(溴甲基)-1,2,4-噁二唑

描述

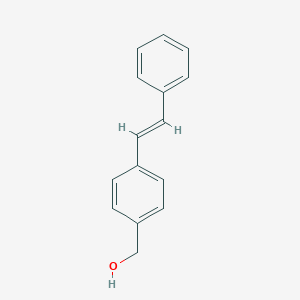

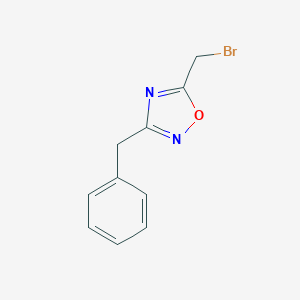

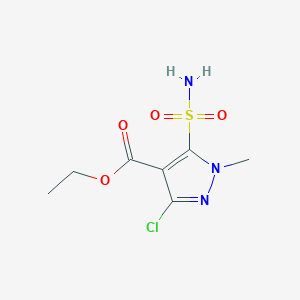

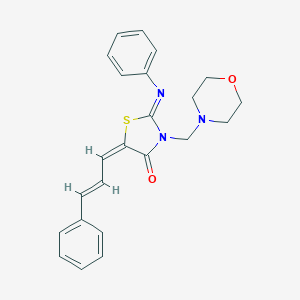

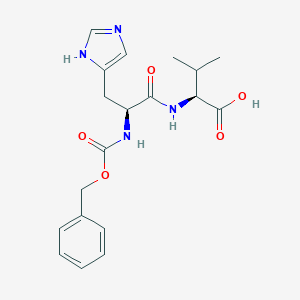

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole is a compound of interest within the oxadiazole family, known for its unique chemical structure and potential applications in various fields of chemistry. Oxadiazoles, including this compound, are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This structure imparts significant chemical properties and reactivity, making them valuable in synthetic chemistry and materials science.

Synthesis Analysis

The synthesis of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazoles involves several key steps, starting from basic organic compounds to the final oxadiazole derivative. One common method includes the reaction of benzyl derivatives with bromomethyl groups in the presence of a base, leading to the formation of the oxadiazole ring. This process demonstrates the versatility and reactivity of the oxadiazole ring system (Milcent & Barbier, 1992).

Molecular Structure Analysis

The molecular structure of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole is characterized by its stable oxadiazole ring, which is crucial for its chemical properties and reactivity. Spectroscopic techniques such as NMR and IR are typically employed to elucidate the structure, confirming the presence of the oxadiazole ring along with the benzyl and bromomethyl substituents. The electronic structure and stability are influenced by the electronegative atoms (oxygen and nitrogen) in the ring, contributing to its chemical behavior (Bohle & Perepichka, 2009).

Chemical Reactions and Properties

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole undergoes various chemical reactions, primarily due to the active bromomethyl group and the reactive oxadiazole ring. It can participate in nucleophilic substitution reactions, coupling reactions, and serves as a precursor for synthesizing more complex molecules. The presence of the bromomethyl group allows for further functionalization, making it a valuable building block in organic synthesis (Kudelko, Jarosz, & Curie, 2015).

科学研究应用

循环转化和衍生物合成:

- 与3-苄基-5-(溴甲基)-1,2,4-噁二唑相关的5-芳基(或苄基)-3-(2-溴乙基)-1,3,4-噁二唑-2(3H)-酮已被用于产生氨基衍生物,并将其循环转化为咪唑烷-2-酮和1,3,4-噁二唑衍生物(Milcent & Barbier, 1992)。

生物活性和衍生物合成:

- 一项研究专注于合成和评估5-取代的1,3,4-噁二唑-2-基-4-(哌啶-1-基磺酰基)苄硫醚的生物活性,这些化合物在结构上与3-苄基-5-(溴甲基)-1,2,4-噁二唑相关。这些化合物已被用于丁酰胆碱酯酶抑制和分子对接研究(Khalid et al., 2016)。

合成和结构表征:

- 已描述了使用类似于3-苄基-5-(溴甲基)-1,2,4-噁二唑的化合物,通过亲核加成钠盐的过程合成1,2,4,5-四(1,3,4-噁二唑基)苯。这项工作为这些化合物的结构表征提供了见解(Nikoo & Dilmaghani, 2012)。

缓蚀:

- 与3-苄基-5-(溴甲基)-1,2,4-噁二唑密切相关的噁二唑衍生物已被研究其在低碳钢上抑制腐蚀的能力。这些研究使用了重量损失测量、电化学阻抗谱和动态极化技术(Kalia et al., 2020)。

Ag(I)络合物和超分子结构:

- 对半刚性对称双臂噁二唑桥联配体的研究,包括1,3,4-噁二唑的衍生物,以及它们与Ag(I)盐的配位,已进行。这些研究对于理解这些络合物的超分子结构和性质至关重要(Hou et al., 2011)。

衍生物的抗增殖活性:

- 对5-(2-氨基-3-吡啶基)-2-硫代-3H-1,3,4-噁二唑衍生物的研究(与3-苄基-5-(溴甲基)-1,2,4-噁二唑相关)显示其对人类肿瘤细胞系的抗增殖活性,表明其在潜在的医学应用中的潜力(Liszkiewicz et al., 2003)。

抗微生物活性的设计和合成:

- 设计和合成了苯并呋喃-噁二唑杂合物,包括3-苄基-5-(溴甲基)-1,2,4-噁二唑的衍生物,用于抗微生物活性研究,表明它们在创造新的抗微生物剂方面的潜力(Sanjeeva et al., 2021)。

体内抗炎活性:

- 已对与3-苄基-5-(溴甲基)-1,2,4-噁二唑密切相关的N-取代-1,3,4-噁二唑衍生物进行了体内抗炎活性研究,为潜在的治疗应用提供了见解(Rajput et al., 2020)。

安全和危害

- Toxicity : Assess its toxicity profile, especially considering the bromine atom.

- Handling Precautions : Proper protective equipment and handling procedures are crucial.

- Environmental Impact : Evaluate its environmental persistence and potential harm.

未来方向

Future research should focus on:

- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

- Synthetic Applications : Explore its utility in organic synthesis.

- Structure-Activity Relationships : Correlate its structure with its properties.

属性

IUPAC Name |

3-benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPYJLWRGUEFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546466 | |

| Record name | 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |

CAS RN |

103499-21-4 | |

| Record name | 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)